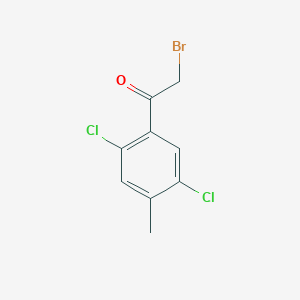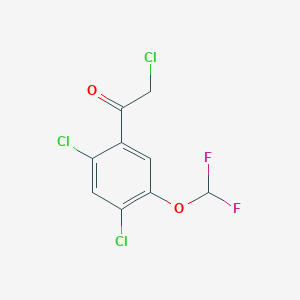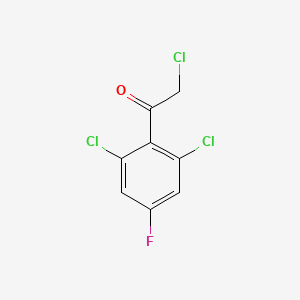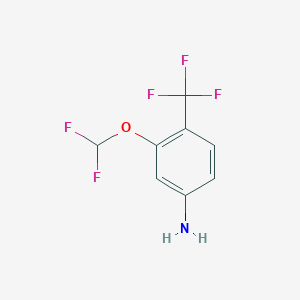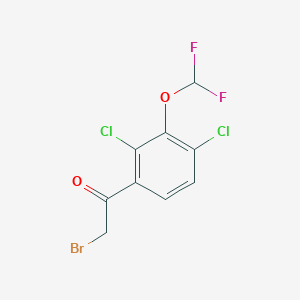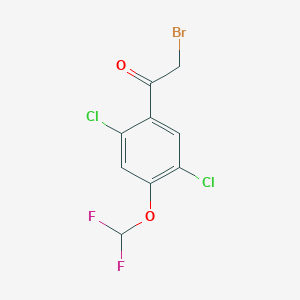![molecular formula C9H10N2O3 B1411394 [3-(4-Nitrophenyl)aziridin-2-yl]methanol CAS No. 1858242-57-5](/img/structure/B1411394.png)
[3-(4-Nitrophenyl)aziridin-2-yl]methanol
Overview
Description
[3-(4-Nitrophenyl)aziridin-2-yl]methanol: is a chemical compound with the molecular formula C9H10N2O3. It features a unique structure that includes an aziridine ring and a nitrophenyl group, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Nitrophenyl)aziridin-2-yl]methanol typically involves the reaction of 4-nitrobenzaldehyde with aziridine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to rigorous purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Nitrophenyl)aziridin-2-yl]methanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product of this reaction is often a nitro-substituted aziridine derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring opens up to form various substituted products. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Nitro-substituted aziridine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aziridine products depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [3-(4-Nitrophenyl)aziridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in probing active sites of enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow for the development of novel therapeutic agents targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(4-Nitrophenyl)aziridin-2-yl]methanol involves its ability to form covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the aziridine ring, which is highly strained and thus more reactive. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent adducts. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- [2-(4-Nitrophenyl)aziridin-1-yl]methanol
- [3-(4-Nitrophenyl)aziridin-2-yl]ethanol
- [3-(4-Nitrophenyl)aziridin-2-yl]propane
Comparison: Compared to its similar compounds, [3-(4-Nitrophenyl)aziridin-2-yl]methanol is unique due to its specific substitution pattern on the aziridine ring. This unique structure imparts distinct reactivity and properties, making it more suitable for certain applications in organic synthesis and medicinal chemistry. The presence of the methanol group also enhances its solubility and reactivity compared to its analogs.
Properties
IUPAC Name |
[3-(4-nitrophenyl)aziridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-5-8-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,8-10,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEJVIRQAAQCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(N2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol and are there any notable structural features?
A1: [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol is a chiral molecule containing an aziridine ring. Key structural features include:
- Stereochemistry: The (2R,3R) designation indicates the specific three-dimensional arrangement of atoms around the two chiral centers within the aziridine ring. Both chiral centers exhibit an R configuration. []
- Substituents: The aziridine ring is substituted with a methylhydroxy group and a 4-nitrophenyl group. These groups are positioned on the same side of the aziridine ring, a configuration referred to as cis. []
- Nitro Group Orientation: The nitro group is almost coplanar with the benzene ring, suggesting potential electronic interactions between these groups. []
Q2: How is [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol synthesized?
A2: [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol can be synthesized by reacting (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate with alkali metal halides or lithium hydroxide. [, ] This specific reaction pathway highlights the importance of stereochemistry in synthetic organic chemistry, as it leads to the formation of the desired (2R,3R) enantiomer.
Q3: What is the significance of the hydrogen bonding observed in the crystal structure of [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol monohydrate?
A3: The crystal structure of [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol monohydrate reveals a network of hydrogen bonds involving the molecule and a water molecule. Specifically, N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds link the molecules, forming supramolecular layers parallel to the (001) plane. [] These hydrogen bonds contribute to the stability of the crystal lattice and can influence the physical properties of the compound, such as its melting point and solubility.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



